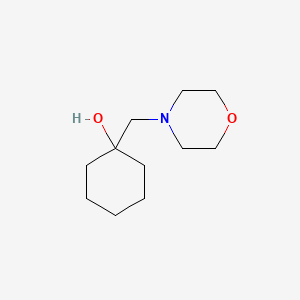

1-(Morpholinomethyl)cyclohexan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11(4-2-1-3-5-11)10-12-6-8-14-9-7-12/h13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTSZRWBWHWGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 Morpholinomethyl Cyclohexan 1 Ol

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to 1-(morpholinomethyl)cyclohexan-1-ol by constructing the molecule in a single procedural step from readily available starting materials.

Mannich Reaction Based Syntheses

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, and by extension, their reduced alcohol analogs. byjus.comwikipedia.orgorganic-chemistry.org This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.netresearchgate.net

The most direct and widely employed method for the synthesis of the precursor to this compound is the Mannich reaction involving cyclohexanone (B45756), formaldehyde (B43269), and morpholine (B109124). google.comrjpbcs.com In this reaction, cyclohexanone provides the enolizable ketone (the active hydrogen compound), formaldehyde acts as the aldehyde component, and morpholine serves as the secondary amine. rjpbcs.com The initial product of this reaction is 2-(morpholinomethyl)cyclohexanone, a Mannich base. Subsequent reduction of the ketone functionality yields the target compound, this compound.

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by either acid or base. rjpbcs.combrunel.ac.uk For instance, an alcoholic solution containing equimolar amounts of cyclohexanone, formaldehyde, and morpholine can be heated in the presence of a base like potassium carbonate to facilitate the condensation. rjpbcs.com

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of morpholine and formaldehyde. byjus.comwikipedia.org This step is crucial as it generates the electrophilic species that will react with the nucleophilic enol form of cyclohexanone.

The reaction can proceed under either acidic or basic conditions, which influences the formation of the key intermediates.

Acid-Catalyzed Mechanism: In an acidic medium, the formaldehyde is protonated, making it more susceptible to nucleophilic attack by the morpholine. Subsequent dehydration of the resulting hemiaminal yields the reactive iminium ion. Simultaneously, the acid catalyzes the tautomerization of cyclohexanone to its enol form. wikipedia.orgmasterorganicchemistry.com The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and, after deprotonation, the β-amino ketone, 2-(morpholinomethyl)cyclohexanone. masterorganicchemistry.com

Base-Catalyzed Mechanism: Under basic conditions, the reaction is thought to proceed through the reaction of a carbanion, generated from the deprotonation of the α-carbon of cyclohexanone, with the aminomethylol formed from morpholine and formaldehyde via an SN2 mechanism. brunel.ac.uk

Formation of the morpholinium ion from morpholine and formaldehyde.

Keto-enol tautomerization of cyclohexanone to form the enol. byjus.com

Nucleophilic attack of the enol on the iminium ion. byjus.com

Formation of the β-amino carbonyl compound (Mannich base). byjus.com

Alkylation Strategies Involving Cyclohexanol (B46403) Derivatives and Morpholine Precursors

An alternative to the direct Mannich reaction involves the formation of the C-N bond through alkylation reactions. These methods can utilize either N-alkylation of morpholine or C-C bond formation using organometallic reagents.

The N-alkylation of morpholine with a suitable cyclohexanol derivative presents another synthetic route. This approach, however, can be challenging. For instance, the direct N-alkylation of morpholine with cyclohexanol has been reported to have low conversion and selectivity, primarily due to steric hindrance and the lower electrophilicity of the corresponding ketone compared to an aldehyde. researchgate.net The use of catalysts such as CuO–NiO/γ–Al2O3 has been investigated for the N-alkylation of morpholine with various alcohols, showing high activity for primary alcohols but significantly lower efficiency for secondary alcohols like cyclohexanol. researchgate.net

| Catalyst | Alcohol | Conversion of Morpholine (%) | Selectivity to N-alkylmorpholine (%) |

| CuO–NiO/γ–Al2O3 | Methanol | 95.3 | 93.8 |

| CuO–NiO/γ–Al2O3 | Cyclohexanol | Low | Low |

Data sourced from a study on N-alkylation of morpholine with alcohols. researchgate.net

Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. d-nb.infomasterorganicchemistry.com In the context of synthesizing this compound, a Grignard reaction can be envisioned where a morpholinomethyl-containing Grignard reagent attacks the carbonyl carbon of cyclohexanone.

The general principle of a Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction creates a new carbon-carbon bond and, after an acidic workup, yields an alcohol. youtube.com

For the synthesis of this compound, the process would involve:

Preparation of a Grignard reagent from a (morpholinomethyl)halide.

Reaction of this Grignard reagent with cyclohexanone. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of cyclohexanone.

An aqueous acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol product. libretexts.org

This method provides a versatile approach, as the Grignard reagent can be prepared from various corresponding halides.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound rely on the initial synthesis of precursor molecules that are subsequently modified to yield the final product. These methods offer versatility and control over the reaction pathways.

Enamine Intermediates from Cyclohexanone and Morpholine

A common strategy involves the formation of an enamine intermediate from the reaction of cyclohexanone and morpholine. orgsyn.org Enamines are highly reactive and serve as versatile nucleophiles in organic synthesis. researchgate.net The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the azeotropic removal of water to drive the equilibrium towards the enamine product. orgsyn.orgresearchgate.net The resulting 1-morpholinocyclohex-1-ene is a key intermediate for subsequent functionalization. researchgate.net

The formation of enamines from cyclic ketones like cyclohexanone and secondary amines such as morpholine can be influenced by various factors. Studies have shown that the rate of enamine formation can be significantly faster with morpholine compared to other secondary amines like piperidine (B6355638). ysu.edu The use of catalysts, such as KSF clay or zeolites, can also enhance the reaction rate and yield. researchgate.netresearchgate.net

Enamines derived from cyclohexanone and morpholine readily undergo acylation reactions when treated with acylating agents like acetyl chloride or benzoyl chloride. researchgate.netuoc.gr This reaction, a key step in the Stork enamine alkylation and acylation, introduces an acyl group at the α-carbon of the original cyclohexanone. uoc.grtandfonline.com The acylation is typically followed by hydrolysis of the resulting iminium salt to yield a 2-acylcyclohexanone. reddit.com For instance, the reaction of 1-morpholinocyclohex-1-ene with acetyl chloride, followed by hydrolysis, produces 2-acetylcyclohexanone. researchgate.net Triethylamine is often added to neutralize the hydrogen chloride that is liberated during the acylation reaction. uoc.gr

It is important to note that side reactions can occur. For example, the nitrogen atom of the enamine can also be acetylated, although C-acylation is generally the desired pathway. reddit.com

Table 1: Examples of Acylation Reactions of 1-Morpholinocyclohex-1-ene

| Acylating Agent | Product (after hydrolysis) | Yield (%) | Reference |

| Acetyl chloride | 2-Acetylcyclohexanone | 60 | researchgate.net |

| Benzoyl chloride | 2-Benzoylcyclohexanone | 54 | researchgate.net |

This table is interactive. You can sort and filter the data.

Similar to acylation, enamines are excellent nucleophiles for alkylation reactions. masterorganicchemistry.com They react with alkyl halides, such as benzyl (B1604629) chloride, to introduce an alkyl group at the α-carbon. researchgate.netuoc.gr The subsequent hydrolysis of the intermediate iminium salt yields the corresponding 2-alkylcyclohexanone. orgsyn.org For example, the reaction of 1-morpholinocyclohex-1-ene with benzyl chloride leads to the formation of 2-benzylcyclohexanone. researchgate.net

The reactivity of the enamine allows for mono-alkylation to be achieved with relative ease, which can be a challenge with direct base-catalyzed alkylation of ketones that often leads to poly-alkylation. uoc.gr However, under certain conditions, bis-alkylation can occur. journals.co.za The choice of solvent and reaction conditions can influence the outcome of the alkylation. journals.co.za

Table 2: Examples of Alkylation Reactions of 1-Morpholinocyclohex-1-ene

| Alkylating Agent | Product (after hydrolysis) | Yield (%) | Reference |

| Benzyl chloride | 2-Benzylcyclohexanone | 63 | researchgate.net |

| Methyl acrylate | Methyl 2-(2-oxocyclohexyl)propanoate | 38 | researchgate.net |

| Acrylonitrile | 2-(2-oxocyclohexyl)propanenitrile | 45 | researchgate.net |

This table is interactive. You can sort and filter the data.

Derivatization from Substituted Cyclohexanols

An alternative approach to synthesizing this compound involves starting with a pre-existing substituted cyclohexanol and introducing the morpholinomethyl group.

The introduction of a morpholinomethyl side chain can be achieved through various synthetic transformations. One common method is the Mannich reaction, which involves the aminoalkylation of a carbon atom that is adjacent to a carbonyl group. While not a direct derivatization of a cyclohexanol, the principles of the Mannich reaction are relevant. In a related context, the reaction of a ketone with formaldehyde and a secondary amine like morpholine can introduce a morpholinomethyl group.

Another strategy involves the reaction of a suitable starting material with morpholine. For example, a compound containing a reactive leaving group, such as a halide, can be displaced by morpholine to form the desired C-N bond. nih.gov

The synthesis of substituted cyclohexanols often requires careful consideration of stereochemistry and regiochemistry. google.com When creating a molecule with multiple chiral centers, such as those that can arise in substituted cyclohexanes, controlling the spatial arrangement of the atoms is crucial. mdpi.com

Stereoselective synthesis aims to produce a specific stereoisomer of a product. beilstein-journals.orgresearchgate.net This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by taking advantage of the inherent stereochemical preferences of a reaction. beilstein-journals.orgrsc.orgmdpi.com For example, the reduction of a substituted cyclohexanone can lead to different diastereomers of the corresponding cyclohexanol depending on the reducing agent used. beilstein-journals.org

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is also a key consideration. In the context of substituted cyclohexanes, this could involve selectively functionalizing one position over another. For instance, in the alkylation of an enamine derived from a substituted cyclohexanone, the position of the new alkyl group is determined by the regioselectivity of the enamine formation and its subsequent reaction. nih.gov

Chemical Reactivity and Transformation Studies of 1 Morpholinomethyl Cyclohexan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 1-(Morpholinomethyl)cyclohexan-1-ol is classified as a tertiary alcohol, as the carbon atom to which it is attached is bonded to three other carbon atoms. This classification is crucial in determining its reactivity, particularly in oxidation, esterification, and etherification reactions.

Esterification and Etherification Reactions

Esterification: The formation of esters from tertiary alcohols like this compound is possible but often challenging compared to primary or secondary alcohols. The classic Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis, is often inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions. tandfonline.commasterorganicchemistry.com

The reaction mechanism for tertiary alcohols under acidic conditions typically proceeds through an Sₙ1 pathway. stackexchange.comechemi.com The hydroxyl group is protonated to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. This carbocation can then be attacked by the carboxylic acid to form the ester. However, a significant competing side reaction is the elimination of a proton (E1 reaction) from an adjacent carbon, which leads to the formation of an alkene. To favor esterification, alternative methods using more reactive acylating agents are often employed. tandfonline.combyjus.com

Etherification: The synthesis of ethers from tertiary alcohols also faces challenges. The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is not suitable for producing tertiary ethers because the tertiary alkoxide is a strong base, leading almost exclusively to elimination products. rsc.org

Acid-catalyzed dehydration of tertiary alcohols is also problematic, as it primarily leads to alkene formation. masterorganicchemistry.com However, ethers can be formed by reacting the tertiary alcohol with an alkene in the presence of a strong acid. The acid protonates the alkene to form a carbocation, which is then trapped by the alcohol. masterorganicchemistry.com

Table 2: Esterification and Etherification of Tertiary Alcohols

| Reaction Type | Reagent | Key Considerations | Expected Product |

|---|---|---|---|

| Esterification | Carboxylic Acid / H⁺ | Sₙ1 mechanism; competes with E1 elimination stackexchange.comechemi.com | Ester + Alkene byproduct |

| Esterification | Acid Anhydride | Can proceed without a catalyst at elevated temperatures tandfonline.com | Ester |

| Etherification | Alcohol / H⁺ | Formation of a tertiary carbocation intermediate masterorganicchemistry.com | Ether |

Reactions Involving the Morpholine (B109124) Moiety

The morpholine ring contains a tertiary amine nitrogen atom, which is the primary site of reactivity for this part of the molecule.

Nitrogen-Centered Reactivity (e.g., Quaternization, Amide Formation)

Quaternization: As a tertiary amine, the nitrogen atom in the morpholine moiety is nucleophilic and readily reacts with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge. cdnsciencepub.comcdnsciencepub.com Studies on substituted morpholines have shown that the steric course of this reaction can be determined, with the incoming alkyl group adding either axially or equatorially depending on the existing substituents on the ring. cdnsciencepub.comcdnsciencepub.com

Amide Formation: While the nitrogen in this compound is already part of a tertiary amine, the morpholine moiety itself can be used to form amides in a different context. Morpholine amides are synthesized by reacting morpholine (as a secondary amine) with an activated carboxylic acid derivative, such as an acyl chloride. researchgate.netfishersci.co.uk This reaction highlights the utility of the morpholine scaffold in synthesis but is not a direct transformation of the tertiary amine present in the target molecule. fiveable.me

Table 3: Nitrogen-Centered Reactions of the Morpholine Moiety

| Reaction Type | Reagent | Mechanism | Product |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | Sₙ2 Nucleophilic Substitution | Quaternary Ammonium Salt cdnsciencepub.com |

| Reaction with Acyl Chloride | Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | (This reaction applies to secondary amine morpholine, not the tertiary amine in the title compound) fishersci.co.uk |

Ring Transformation and Cleavage Reactions

The morpholine ring is generally stable, but it can be cleaved under specific chemical conditions. One of the classic methods for the N-dealkylation and ring-opening of cyclic tertiary amines is the von Braun reaction . researchgate.net This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which is then attacked by the bromide ion. wikipedia.org In the case of a cyclic amine like morpholine, this can lead to the cleavage of one of the C-N bonds, resulting in a ring-opened product. researchgate.net The regioselectivity of the ring-opening can be influenced by the structure of the amine.

Other methods for morpholine ring-opening have been developed, often involving specialized catalysts or multi-step sequences, such as tandem nucleophilic ring-opening and cyclization reactions. rsc.orgnih.gov Computational studies have also explored the pathways for morpholine ring-opening during oxidation processes, which typically involve radical intermediates. nih.gov

Cyclohexane (B81311) Ring Transformations

The cyclohexane ring is a saturated carbocycle and is relatively unreactive under mild conditions. Transformations typically require more forcing conditions or specific catalytic systems.

A significant transformation of the cyclohexane ring is dehydrogenation to form an aromatic ring. This reaction is thermodynamically unfavorable and requires catalysts and often a hydrogen acceptor or high temperatures to proceed. researchgate.net Palladium-based catalysts are commonly used to facilitate the dehydrogenation of substituted cyclohexanes and cyclohexenes to their corresponding arene derivatives. nih.govnih.gov This process typically requires an oxidant, such as molecular oxygen, to drive the reaction. nih.gov For this compound, such a reaction would convert the cyclohexane ring into a substituted benzene (B151609) ring. However, the harsh conditions required for dehydrogenation would likely lead to side reactions involving the hydroxyl and morpholine functional groups, such as dehydration and decomposition.

Table of Compounds

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of this compound is a prominent reaction, leading to the formation of various olefinic products. This elimination reaction typically proceeds through an E1 mechanism due to the stability of the resulting tertiary carbocation. stackexchange.comquizlet.com

The initial step involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. study.comchemguide.co.uk The subsequent departure of a water molecule results in the formation of a tertiary carbocation centered on the cyclohexane ring. This carbocation can then undergo deprotonation from an adjacent carbon atom to yield a double bond.

Two primary olefin isomers are expected from this reaction, following Zaitsev's rule, which predicts that the more substituted alkene will be the major product due to its greater stability. The removal of a proton from the adjacent secondary carbon atom in the cyclohexane ring leads to the formation of the more stable, trisubstituted endocyclic alkene: 1-(morpholinomethyl)cyclohex-1-ene .

Alternatively, removal of a proton from the methyl group of the morpholinomethyl substituent would lead to the formation of the less stable, disubstituted exocyclic alkene: 4-((cyclohexylidene)methyl)morpholine . Due to the higher stability of the trisubstituted double bond within the ring, 1-(morpholinomethyl)cyclohex-1-ene is anticipated to be the major product.

Table 1: Predicted Products of Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Type | Predicted Yield |

|---|---|---|---|

| 1-(Morpholinomethyl)cyclohex-1-ene | Endocyclic alkene | Major | High |

This interactive table summarizes the expected outcomes of the dehydration reaction.

The reaction conditions, such as temperature and acid concentration, can be optimized to favor the formation of the desired olefin. Higher temperatures generally promote elimination reactions. chemguide.co.uk

Functionalization of the Cyclohexane Ring (e.g., Hydroxylation, Halogenation)

Further transformations of this compound can be achieved through the functionalization of the cyclohexane ring. These reactions introduce new functional groups, thereby modifying the chemical properties of the molecule.

Hydroxylation:

The introduction of a second hydroxyl group onto the cyclohexane ring can be accomplished through various oxidation methods. For instance, dihydroxylation of the alkene product, 1-(morpholinomethyl)cyclohex-1-ene, can lead to the formation of a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide or cold, alkaline potassium permanganate, resulting in a cis-diol. libretexts.org Anti-dihydroxylation can be accomplished by epoxidation of the alkene followed by acid-catalyzed ring-opening, yielding a trans-diol. libretexts.org

Direct hydroxylation of the saturated cyclohexane ring is more challenging but can be achieved using powerful oxidizing agents. However, controlling the regioselectivity of this reaction can be difficult. polyu.edu.hknih.gov

Halogenation:

Halogenation of the cyclohexane ring of this compound can proceed through different mechanisms depending on the reaction conditions. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or elemental halogens in the presence of UV light, typically results in the substitution of a hydrogen atom with a halogen. wikipedia.org The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. masterorganicchemistry.comlibretexts.org In the case of this compound, the secondary positions on the cyclohexane ring would be the most likely sites for radical halogenation.

Alternatively, the hydroxyl group can be replaced by a halogen using hydrogen halides or other halogenating agents like thionyl chloride or phosphorus halides. chemguide.co.uk This substitution reaction typically proceeds via an SN1 mechanism for tertiary alcohols, involving the formation of a carbocation intermediate.

Table 2: Potential Functionalization Reactions of the Cyclohexane Ring

| Reaction | Reagents | Expected Product Type |

|---|---|---|

| Syn-dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | Cis-diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Trans-diol |

| Radical Bromination | N-Bromosuccinimide, light | Bromo-substituted cyclohexane |

This interactive table outlines potential methods for functionalizing the cyclohexane ring.

Stereochemical Outcomes of Ring Modifications

The stereochemistry of the cyclohexane ring plays a crucial role in determining the outcome of its functionalization. The chair conformation is the most stable arrangement for a cyclohexane ring, with substituents occupying either axial or equatorial positions. weebly.comslideshare.net The bulky morpholinomethyl group is expected to preferentially occupy an equatorial position to minimize steric strain. lamission.edu

This conformational preference will influence the approach of reagents to the ring. For reactions such as epoxidation or dihydroxylation of the corresponding alkene, the reagent is likely to attack from the less sterically hindered face of the ring, leading to a specific stereoisomer.

For substitution reactions at a chiral center on the ring, both inversion and retention of configuration are possible, depending on the reaction mechanism. For instance, an SN2 reaction would proceed with inversion of stereochemistry, while an SN1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture of products.

The introduction of a new substituent creates a new stereocenter, leading to the formation of diastereomers. The relative stability of these diastereomers will depend on the steric interactions between the substituents in the chair conformation. Generally, isomers with bulky groups in equatorial positions are more stable. mvpsvktcollege.ac.in

Advanced Spectroscopic and Structural Elucidation of 1 Morpholinomethyl Cyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Interactive Data Table: ¹H NMR Chemical Shifts for 1-(Morpholinomethyl)cyclohexan-1-ol

| Proton Type | Approximate Chemical Shift (ppm) | Splitting Pattern | Integration |

| Cyclohexanol (B46403) CH₂ | 1.2-1.8 | Multiplet | 10H |

| Morpholine (B109124) CH₂ (C-N) | 2.4-2.6 | Multiplet | 4H |

| Methylene (B1212753) bridge (C-N) | ~2.5 | Singlet | 2H |

| Morpholine CH₂ (C-O) | 3.6-3.8 | Multiplet | 4H |

| Hydroxyl OH | Variable | Singlet (broad) | 1H |

Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and the concentration.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info Given the structure of this compound, distinct signals are expected for the carbons of the cyclohexanol and morpholine rings, as well as the methylene bridge. The carbon attached to the hydroxyl group and the carbons adjacent to the nitrogen and oxygen in the morpholine ring are typically shifted downfield.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

| Cyclohexanol C-OH | 70-75 |

| Methylene bridge C | 60-65 |

| Morpholine C-N | 50-55 |

| Morpholine C-O | 65-70 |

| Cyclohexanol CH₂ | 20-40 |

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. researchgate.nethmdb.ca A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the proton networks within the cyclohexanol and morpholine rings. libretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which is crucial for confirming the connection of the morpholinomethyl group to the cyclohexanol ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. msu.edu

In the IR spectrum of this compound, characteristic absorption bands would be observed. msu.edu A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org The C-H stretching vibrations of the cyclohexane (B81311) and morpholine rings would appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the alcohol and the ether in the morpholine ring would be found in the fingerprint region, typically between 1050 and 1260 cm⁻¹. libretexts.org The C-N stretching of the morpholine ring would also be present in the fingerprint region. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Alkane | C-H stretch | 2850-3000 |

| Ether | C-O stretch | 1050-1150 |

| Alcohol | C-O stretch | 1000-1260 |

| Amine | C-N stretch | 1020-1250 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govdocbrown.info For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation pattern in the mass spectrum provides clues about the compound's structure. Common fragmentation pathways would likely involve the loss of a water molecule from the cyclohexanol ring, cleavage of the morpholine ring, and the breaking of the bond between the cyclohexanol and the morpholinomethyl group. The resulting fragment ions can be analyzed to piece together the original structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. anton-paar.com This method can provide precise bond lengths, bond angles, and the conformation of the rings in this compound. anton-paar.com A successful single-crystal X-ray diffraction analysis would offer an unambiguous confirmation of the compound's connectivity and stereochemistry. springernature.com It is the most powerful tool for revealing the detailed spatial arrangement of atoms. anton-paar.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

The structure of this compound is characterized by a saturated cyclohexanol ring connected to a morpholine ring via a methylene bridge. This compound is entirely saturated, meaning it contains only sigma (σ) bonds and non-bonding (n) electron pairs on the oxygen and nitrogen atoms. It lacks pi (π) electrons, which are typically found in double or triple bonds and aromatic systems. Consequently, the electronic transitions observable for this compound are limited to σ → σ* and n → σ* transitions. priyamstudycentre.comjove.comgdckulgam.edu.in

The σ → σ* transitions involve the excitation of an electron from a bonding σ orbital to an antibonding σ* orbital. These transitions require a very high amount of energy because σ bonds are strong. bbec.ac.inadpcollege.ac.in As a result, they occur at very short wavelengths, typically in the far ultraviolet region (below 200 nm). gdckulgam.edu.inbbec.ac.in For instance, saturated hydrocarbons like methane (B114726) and propane, which only exhibit σ → σ* transitions, absorb at 125 nm and 135 nm, respectively. gdckulgam.edu.in These absorptions are generally outside the range of standard laboratory UV-Vis spectrophotometers.

The more pertinent transitions for this compound are the n → σ* transitions. These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to an antibonding σ* orbital. priyamstudycentre.comadpcollege.ac.in These transitions are of lower energy than σ → σ* transitions and thus occur at longer wavelengths. testbook.com Saturated compounds containing heteroatoms, such as alcohols, ethers, and amines, exhibit n → σ* transitions. priyamstudycentre.combbec.ac.in Specifically, alcohols and amines typically show absorption in the 175 nm to 200 nm range. hnue.edu.vn

Due to the presence of the hydroxyl group (alcohol), the ether linkage within the morpholine ring, and the tertiary amine functionality, this compound is expected to display n → σ* absorptions in the 170 nm to 210 nm region. However, these absorptions are characterized by low molar absorptivity (ε) values and are often difficult to observe in solution because common solvents themselves absorb strongly in this region of the UV spectrum. hnue.edu.vn

The following interactive data table summarizes the typical UV absorption characteristics for the types of chromophores present in this compound. Note that these are general values for these functional groups, as specific experimental data for this compound is not available in the surveyed literature.

Interactive Data Table: Typical UV Absorption Data for Saturated Chromophores

| Chromophore Functional Group | Example Compound | Electronic Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Amine (Tertiary) | Trimethylamine | n → σ | ~199 | Low to Medium |

| Alcohol (Tertiary) | tert-Butanol | n → σ | ~184 | Low |

| Ether | Diethyl ether | n → σ | ~188 | Low to Medium |

| Alkane | Propane | σ → σ | ~135 | High |

Computational Chemistry and Theoretical Investigations of 1 Morpholinomethyl Cyclohexan 1 Ol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of 1-(Morpholinomethyl)cyclohexan-1-ol. These methods allow for the precise calculation of various molecular properties, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict its most likely conformation.

Once the optimized geometry is obtained, further DFT calculations can reveal the electronic structure, including the distribution of electrons within the molecule. This information is fundamental to understanding the compound's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov This is crucial for predicting how the molecule will interact with other chemical species. The energies of the HOMO and LUMO are key indicators of the molecule's electron-donating and electron-accepting capabilities, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to the molecule's stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. q-chem.comnumberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. ucsb.edu This analysis is valuable for understanding the delocalization of electron density and the nature of intramolecular interactions. youtube.com

Through NBO analysis of this compound, it is possible to quantify the strength of various bonds and the extent of electron delocalization, which can influence the molecule's stability and reactivity. usc.edu The analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding orbital with an adjacent empty or partially filled non-bonding or antibonding orbital.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents neutral or near-neutral regions.

For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of high electron density (red), while the hydrogen atoms, particularly the one in the hydroxyl group, would appear as electron-deficient areas (blue). This provides a visual guide to the molecule's reactive sites.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.comrsc.org Computational methods can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). frontiersin.org A high value of β suggests that the molecule may exhibit significant NLO activity.

Theoretical studies on this compound can predict its potential as an NLO material by calculating its hyperpolarizability. researchgate.net These calculations are often performed using DFT methods and provide insights into how the molecule's structure and electronic properties contribute to its NLO response.

Dipole Moment and Mulliken Charge Analysis

Mulliken charge analysis is a method for assigning partial charges to individual atoms within a molecule. chemrxiv.org While it has some known limitations, such as basis set dependency, it can still provide a qualitative understanding of the charge distribution. stackexchange.com This analysis helps to identify which atoms are electron-rich and which are electron-poor, complementing the insights gained from MEP mapping. More advanced methods like Natural Population Analysis (NPA) derived from NBO theory often provide more reliable atomic charges. nih.gov

Table 2: Calculated Molecular Properties

| Property | Description |

| Dipole Moment (Debye) | A measure of the separation of positive and negative charges in a molecule. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. |

| First Hyperpolarizability (β) | A tensor quantity that determines the second-order nonlinear optical properties of a molecule. |

Potential Energy Surface (PES) Analysis for Conformational Energetics

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wikipedia.org For a molecule like this compound, which possesses significant conformational flexibility, PES analysis is crucial for identifying stable conformers and the energy barriers between them. The analysis typically involves systematic or stochastic searches of the conformational space to locate energy minima.

The conformational landscape of this compound is primarily dictated by the chair and boat conformations of the cyclohexane (B81311) ring, as well as the orientation of the morpholinomethyl and hydroxyl substituents. Due to steric hindrance, substituents on a cyclohexane ring generally prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions, which can decrease the stability of a conformation. sapub.org

A one-dimensional PES can be calculated to illustrate the energy changes during the ring flip of the cyclohexane from one chair conformation to another, passing through higher-energy twist-boat and boat intermediates. nycu.edu.tw

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Morpholinomethyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Axial | 5.8 |

| Twist-Boat 1 | - | - | 6.5 |

| Boat | - | - | 7.2 |

| Twist-Boat 2 | - | - | 6.5 |

Note: The data in this table is illustrative and represents typical energy differences for substituted cyclohexanes. The values are based on the principle that the diequatorial conformer is the most stable.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Analysis of Intermolecular Interactions in Solvent Environments

The behavior of this compound can be significantly influenced by its surrounding solvent molecules. MD simulations are particularly well-suited for studying these intermolecular interactions. bldpharm.com The general principle of "like dissolves like" suggests that the polar hydroxyl and morpholino groups will interact favorably with polar solvents, while the nonpolar cyclohexane backbone will interact more favorably with nonpolar solvents. rsc.orgnih.gov

Simulations in different solvent environments, such as water (a polar, protic solvent) and cyclohexane (a nonpolar solvent), can reveal detailed information about the solvation shell around the molecule. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the oxygen and nitrogen atoms of the morpholino group and the hydroxyl group. sioc-journal.cn In a nonpolar solvent like cyclohexane, the interactions would be dominated by weaker van der Waals forces. bldpharm.com

Table 2: Illustrative Interaction Energies of this compound with Solvents

| Solvent | Solute-Solvent Interaction Energy (kcal/mol) | Type of Dominant Interaction |

| Water | -15.2 | Hydrogen Bonding |

| Cyclohexane | -5.8 | van der Waals / Dispersion |

| Ethanol | -12.5 | Hydrogen Bonding & Dispersion |

| Chloroform | -8.1 | Dipole-Dipole & Dispersion |

Note: This table presents illustrative data based on general principles of intermolecular forces. The interaction energies are hypothetical and serve to demonstrate the expected trends.

Mechanistic Insights via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information that can be difficult to obtain through experimental means alone. johnhogan.inforesearchgate.net

Transition State Characterization

A transition state is a high-energy configuration along a reaction pathway that separates reactants from products. wikipedia.org According to transition state theory, the rate of a reaction is determined by the energy of this state. scispace.com Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. mdpi.comyoutube.com

For a hypothetical reaction, such as an acid-catalyzed dehydration of this compound, computational modeling could identify the transition state for the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation, and any rearrangement or elimination steps. The geometry of the transition state provides insight into the bonding changes occurring during the reaction.

Prediction of Reaction Energetics and Kinetics

These energetic parameters are essential for predicting the kinetics of the reaction. nycu.edu.tw Using the Eyring equation, which is a cornerstone of transition state theory, the calculated activation energy can be used to estimate the reaction rate constant. bldpharm.comscispace.com This allows for a theoretical prediction of how fast a reaction involving this compound would proceed under given conditions. johnhogan.info

Table 3: Illustrative Energetics for a Hypothetical Dehydration Reaction

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (this compound + H+) | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Intermediate (Protonated Alcohol) | +2.1 |

| Transition State 2 (Loss of Water) | +25.8 |

| Intermediate (Carbocation) | +18.5 |

| Transition State 3 (Deprotonation) | +15.3 |

| Products (Alkene + H3O+) | -10.7 |

Note: The data in this table is hypothetical and illustrates a plausible energy profile for an acid-catalyzed dehydration reaction.

Derivatives and Analogues of 1 Morpholinomethyl Cyclohexan 1 Ol: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Analogues with Modified Cyclohexane (B81311) Ring

Modifications to the cyclohexane ring can significantly influence the molecule's conformational flexibility, lipophilicity, and interaction with biological targets. These changes include the exploration of stereoisomers, variation of the ring size, and the introduction of additional substituents.

The synthesis of specific stereoisomers of 1-(morpholinomethyl)cyclohexan-1-ol and its analogues is crucial for understanding the three-dimensional requirements of its biological target. The relative orientation of the hydroxyl and morpholinomethyl groups can be controlled through stereoselective synthetic methods. For instance, the reduction of a ketone precursor using specific reagents can favor the formation of one diastereomer over another.

The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The substituents, the hydroxyl and morpholinomethyl groups, can occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to ring inversion can impact the compound's ability to adopt the optimal conformation for binding to a receptor or enzyme. The introduction of bulky substituents or the incorporation of the ring into a bicyclic system can impose conformational constraints, locking the molecule into a more rigid structure. This can be a valuable strategy in SAR studies to probe the bioactive conformation. For example, in related cyclohexane derivatives, cis and trans isomers can exhibit different biological activities due to the different spatial arrangement of the functional groups. youtube.comuou.ac.in

Varying the size of the cycloalkanol ring from a six-membered ring to a five-membered (cyclopentanol) or seven-membered (cycloheptanol) ring alters the bond angles and conformational flexibility of the molecule. The synthesis of these analogues generally follows a similar pathway to that of the cyclohexanol (B46403) derivatives, starting with the appropriate cycloalkanone.

For example, the synthesis of 1-(morpholinomethyl)cyclopentan-1-ol would typically involve the Mannich reaction of cyclopentanone, formaldehyde (B43269), and morpholine (B109124) to yield the Mannich base, 2-(morpholinomethyl)cyclopentan-1-one. Subsequent Grignard reaction or reduction would yield the target tertiary or secondary alcohol. The synthesis of cyclopentanol (B49286) derivatives can also be achieved through various other methods, including the ring-closing metathesis of appropriate dienes followed by hydrogenation. organic-chemistry.orgresearchgate.net

Similarly, 1-(morpholinomethyl)cycloheptan-1-ol can be prepared from cycloheptanone. The synthesis of related cycloheptanol (B1583049) derivatives has been reported, for instance, by the reaction of m-benzyloxy phenyl magnesium bromide with 2-dimethylamino methyl cycloheptanone. google.com The SAR of these ring-varied analogues provides insight into the optimal ring size for biological activity, which may be influenced by the size and shape of the binding pocket of the biological target.

The introduction of additional substituents on the cyclohexane ring can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. The position and nature of these substituents are critical for their effect on activity. For example, the synthesis of 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols has been described, where various substituents are present on a phenyl ring attached to the cyclohexane moiety. google.com

Synthetic strategies for introducing substituents onto the cyclohexane ring are diverse. Alkyl groups can be introduced via alkylation of enolates of cyclohexanone (B45756) derivatives. Hydroxyl or alkoxy groups can be incorporated by using substituted cyclohexanones as starting materials or through stereoselective hydroxylation or epoxidation reactions followed by ring-opening. Halogen atoms can be introduced via electrophilic halogenation. The synthesis of derivatives of cyclohexane-1,3-dione through Michael addition has also been reported as a route to substituted cyclohexane systems. ppor.az These modifications allow for a fine-tuning of the molecule's properties to enhance its biological profile.

Synthesis of Analogues with Modified Morpholine Moiety

The morpholine ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties. Modification of this moiety can impact aqueous solubility, metabolic stability, and hydrogen bonding interactions.

Introducing substituents on the morpholine ring can provide valuable SAR data. The synthesis of substituted morpholines can be achieved using various methods. organic-chemistry.orgresearchgate.net For example, starting from substituted amino alcohols, cyclization reactions can be employed to form the morpholine ring. A general approach involves the N-alkylation of a primary amine with a dihaloethane derivative or the reductive amination of a dicarbonyl compound with an amino alcohol.

In the context of this compound analogues, a substituted morpholine could be used in the initial Mannich reaction with cyclohexanone and formaldehyde. The effect of these substituents on biological activity would depend on their size, electronics, and position on the morpholine ring.

Replacing the morpholine ring with other cyclic amines such as piperidine (B6355638), hexamethyleneimine (B121469), or piperazine (B1678402) can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule. sci-hub.se The synthesis of these analogues is straightforward and typically involves substituting morpholine with the desired heterocyclic amine in the Mannich reaction.

For instance, the reaction of cyclohexanone, formaldehyde, and piperidine would yield 1-(piperidin-1-ylmethyl)cyclohexan-1-ol. Similarly, using hexamethyleneimine or a suitable piperazine derivative would lead to the corresponding analogues. The synthesis of related compounds where the morpholine moiety is replaced by piperidine or other amines has been documented. google.com

The SAR derived from these modifications can be significant. For example, replacing the oxygen atom of morpholine with a nitrogen atom (as in piperazine) introduces an additional site for substitution or hydrogen bonding, which can be exploited to modulate activity or selectivity. nih.gov The increased basicity of piperidine compared to morpholine could also influence the compound's pharmacokinetic profile.

Linker Modifications

The linker, in the context of this compound, is the methylene (B1212753) (-CH2-) group connecting the morpholine ring to the cyclohexanol moiety. Modifications to this linker can significantly influence the molecule's physicochemical properties and its interaction with biological targets. These modifications can include changes in length, rigidity, and electronic character.

Variation in the Length or Nature of the Alkyl Linker

The synthesis of analogues with varying alkyl linker lengths, such as ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-), can be achieved through multi-step synthetic routes. A general approach involves the reaction of cyclohexanone with a metallated derivative of a morpholino-alkane of the desired length. For instance, the reaction of cyclohexanone with the Grignard reagent derived from 4-(2-chloroethyl)morpholine (B1582488) could theoretically yield 1-(2-morpholinoethyl)cyclohexan-1-ol.

The length of the alkyl chain is a critical determinant of biological activity in many classes of compounds. For example, in a series of β-amino alcohol tethered 4-aminoquinoline-isatin conjugates, it was found that antimalarial activity decreased as the alkyl chain length increased from ethyl to propyl. google.com This suggests that an optimal distance between the two interacting pharmacophores is crucial for efficacy. Similarly, in other studies on antimicrobial compounds, a specific alkyl chain length often leads to maximal activity, with either shorter or longer chains being less potent. ontosight.ai While direct SAR data for 1-(morpholinoalkyl)cyclohexanols is not extensively documented in publicly available literature, these general principles of medicinal chemistry suggest that varying the linker length would likely have a profound impact on the biological activity profile of these compounds.

Table 1: Hypothetical Analogues of this compound with Varied Alkyl Linker Lengths

| Linker | Structure | Potential Synthetic Precursor (Morpholine derivative) |

| Methylene | This compound | 4-(Chloromethyl)morpholine |

| Ethylene | 1-(2-Morpholinoethyl)cyclohexan-1-ol | 4-(2-Chloroethyl)morpholine |

| Propylene | 1-(3-Morpholinopropyl)cyclohexan-1-ol | 4-(3-Chloropropyl)morpholine |

This table presents hypothetical structures for the purpose of illustrating linker variation, based on common synthetic strategies.

Incorporation of Unsaturations or Aromatic Spacers

Introducing unsaturations (e.g., double or triple bonds) or aromatic spacers into the linker can significantly alter the conformational flexibility and electronic properties of the molecule.

Synthesis of Analogues with Unsaturated Linkers:

The introduction of a double bond to create, for example, a 1-(morpholinoallyl)cyclohexan-1-ol derivative, could be approached by reacting cyclohexanone with a metallated version of an allyl-morpholine derivative. The resulting unsaturation would render the linker more rigid and planar compared to its saturated counterpart. The synthesis of various cyclohexene (B86901) derivatives is a well-established area of organic chemistry. organic-chemistry.org

Synthesis of Analogues with Aromatic Spacers:

Incorporating an aromatic ring, such as a phenyl group, as a spacer would introduce significant rigidity and potential for π-π stacking interactions with biological targets. A potential synthetic route could involve the reaction of cyclohexanone with a Grignard reagent derived from a halogenated (morpholinomethyl)benzene, such as 1-(bromomethyl)-4-(morpholinomethyl)benzene. The electronic properties of the aromatic spacer can be further tuned by introducing electron-donating or electron-withdrawing substituents. rsc.org The use of aromatic spacers is a common strategy in drug design to orient functional groups in a specific and rigid geometry. google.com

Table 2: Hypothetical Analogues of this compound with Unsaturated or Aromatic Spacers

| Linker Type | Example Structure | Potential Synthetic Precursors |

| Unsaturated | 1-((E)-3-Morpholinoprop-1-en-1-yl)cyclohexan-1-ol | (E)-4-(3-Chloroprop-1-en-1-yl)morpholine and Cyclohexanone |

| Aromatic | 1-(4-(Morpholinomethyl)phenyl)cyclohexan-1-ol | 1-Bromo-4-(morpholinomethyl)benzene and Cyclohexanone |

This table presents hypothetical structures to illustrate the incorporation of unsaturated and aromatic spacers.

The impact of such modifications on the biological activity would need to be empirically determined, but generally, increased rigidity can lead to higher binding affinity if the conformation is optimal for the target, but can also lead to a loss of activity if the required conformational flexibility is lost.

Structure-Reactivity Relationship (SRR) Studies for Chemical Transformations

The chemical reactivity of this compound and its analogues is primarily dictated by the functional groups present: the tertiary alcohol, the tertiary amine (morpholine nitrogen), and the cyclohexane ring.

Reactions of the Tertiary Alcohol:

The tertiary hydroxyl group is generally resistant to oxidation under standard conditions. However, it can undergo dehydration to form an alkene, typically under acidic conditions and with heating. libretexts.org The resulting product would be 4-(cyclohex-1-en-1-ylmethyl)morpholine. The ease of this dehydration will be influenced by the stability of the resulting carbocation intermediate. The hydroxyl group can also be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile in an SN1-type reaction. libretexts.org

Reactions of the Morpholine Moiety:

The nitrogen atom of the morpholine ring is basic and nucleophilic. atamankimya.com It can be protonated to form a morpholinium salt. As a nucleophile, it can participate in reactions such as alkylation. The electron-withdrawing effect of the ether oxygen in the morpholine ring makes the nitrogen slightly less basic and nucleophilic than in a simple piperidine ring. atamankimya.com

Reactions involving the Cyclohexane Ring:

The cyclohexane ring itself is relatively inert but can undergo radical reactions under specific conditions. The presence of the hydroxyl and morpholinomethyl substituents will influence the regioselectivity of such reactions.

Table 3: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Dehydration of Alcohol | Strong acid (e.g., H2SO4), heat | 4-(Cyclohex-1-en-1-ylmethyl)morpholine |

| Tosylation of Alcohol | p-Toluenesulfonyl chloride, pyridine | 1-(Morpholinomethyl)cyclohexyl 4-methylbenzenesulfonate |

| N-Oxidation of Morpholine | Oxidizing agent (e.g., m-CPBA) | 4-Oxido-4-(1-hydroxycyclohexyl)methylmorpholin-4-ium |

| Quaternization of Morpholine | Alkyl halide (e.g., CH3I) | 4-((1-Hydroxycyclohexyl)methyl)-4-methylmorpholin-4-ium iodide |

This table outlines potential chemical transformations based on the known reactivity of the functional groups present.

The interplay between the different functional groups can also lead to more complex transformations. For example, under certain conditions, intramolecular reactions between the alcohol and the morpholine ring or its derivatives could occur, although this would likely require specific catalysts or reaction conditions. rsc.org The study of these structure-reactivity relationships is crucial for understanding the metabolic fate of these compounds and for the design of new synthetic routes to novel analogues.

Applications in Chemical Biology and Advanced Materials Research

Design and Synthesis of Chemical Probes and Investigative Tools

Chemical probes are essential tools for studying biological systems. olemiss.edu The design of these molecules often involves incorporating specific functional groups onto a core scaffold to enable interaction with biological targets and facilitate detection. rsc.org The structure of 1-(Morpholinomethyl)cyclohexan-1-ol possesses key functional handles—the morpholine (B109124) nitrogen and the cyclohexanol (B46403) hydroxyl group—that are ideal for derivatization in the synthesis of such probes.

The synthesis of chemical probes typically involves multi-step processes where a core structure is linked to a reporter group, such as a fluorophore or a photoreactive moiety, often via a spacer. mdpi.comartmolecule.fr For instance, the hydroxyl group on the cyclohexanol ring can be used for esterification or etherification to attach linkers, while the morpholine ring can be part of a larger pharmacophore responsible for target binding. lstmed.ac.uk Synthetic strategies often involve coupling reactions, such as amide bond formation, to connect different fragments of the probe. lstmed.ac.uk A general approach could involve activating the hydroxyl group or utilizing the nucleophilicity of the morpholine nitrogen to attach the desired reporter or binding element. The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold that can orient these functional groups in a specific spatial arrangement to optimize interaction with a biological target. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., LpxC inhibitors)

The enzyme UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial, validated target for the development of new antibiotics against Gram-negative bacteria. nih.govnih.gov It is a zinc-dependent enzyme that catalyzes the first irreversible step in the biosynthesis of lipid A, a vital component of the bacterial outer membrane. nih.gov Inhibitors of LpxC effectively block this pathway, leading to bacterial death.

Research into LpxC inhibitors has revealed that many potent compounds feature a specific pharmacophore, which includes a group that chelates the active site zinc ion, a hydrophobic component, and a linker. nih.gov Derivatives containing a morpholine moiety have shown significant promise. In one study, a series of C-furanosidic LpxC inhibitors were synthesized, where a morpholinomethylphenyl group was incorporated as a key part of the structure. researchgate.net This highlights the utility of the morpholinomethyl fragment in targeting the LpxC enzyme. The most potent of these compounds demonstrated significant inhibitory activity, which was rationalized through molecular docking studies to understand the binding interactions within the enzyme's active site. researchgate.net The conformational rigidity of cyclic structures like cyclohexane can also contribute to favorable binding energetics by reducing the entropic penalty upon binding to the enzyme.

| Compound/Inhibitor | Target Enzyme | Key Finding | Reference |

| (2S,3S,4R,5S)-N,3,4-trihydroxy-5-(4-{[4-(morpholinomethyl)phenyl]ethynyl}phenyl)tetrahydrofuran-2-carboxamide | LpxC | A C-furanosidic derivative containing a morpholinomethylphenyl group was found to be a potent LpxC inhibitor with a Ki value of 0.4 μM. Molecular docking studies helped to rationalize the structure-activity relationships. | researchgate.net |

| L-161,240 and BB-78485 | LpxC | These inhibitors bind to E. coli LpxC (EcLpxC) by inducing a conformational switch in the enzyme's active site, which expands the binding pocket. This highlights the importance of understanding the inherent conformational plasticity of target proteins. | nih.gov |

Research into Antimicrobial Mechanisms (e.g., Bactericidal Effects against specific microorganisms)

The search for new antimicrobial agents is driven by the global threat of antibiotic resistance. nih.govmdpi.com Heterocyclic compounds, including those containing morpholine rings, are a rich source of potential new antibiotics. nih.govmdpi.com The bactericidal effects of such compounds can arise from various mechanisms, including the inhibition of essential enzymes, disruption of cell membranes, or generation of reactive oxygen species. mdpi.comresearchgate.net

Derivatives incorporating the morpholinomethyl group have demonstrated notable antibacterial activity. For example, a 2-morpholinomethyl derivative of a pyridothienopyrimidine scaffold showed potent activity against several bacterial strains, including Bacillus subtilis, Escherichia coli, and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) comparable to the antibiotic amoxicillin (B794). nih.gov In another example directly related to the mechanisms discussed previously, a morpholinomethyl-containing LpxC inhibitor exhibited antibacterial activity against E. coli strains. researchgate.net

| Compound | Microorganism(s) | Antimicrobial Activity (MIC) | Reference |

| 2-Morpholinomethyl-pyridothienopyrimidine derivative (5a) | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium | Showed potent activity with MIC values ranging from 8 to 16 µg/mL, comparable to amoxicillin against several strains. | nih.gov |

| (2S,3S,4R,5S)-N,3,4-trihydroxy-5-(4-{[4-(morpholinomethyl)phenyl]ethynyl}phenyl)tetrahydrofuran-2-carboxamide | E. coli BL21 (DE3) and D22 strains | Exhibited the highest antibacterial activity among a series of synthesized C-furanosidic LpxC inhibitors. | researchgate.net |

Molecular-Level Exploration of Antitumor Activity

The development of novel anticancer agents often involves the synthesis of molecules that can interfere with specific cellular pathways critical for tumor growth and survival, such as kinase signaling and apoptosis regulation. nih.govacs.org The this compound scaffold can be found within more complex molecules designed for antitumor activity.

For example, a pyridothienopyrimidine derivative featuring a 2-morpholinomethyl group (compound 5a) was evaluated for its cytotoxic activity against human cancer cell lines. nih.gov This compound displayed potent activity against both liver (HepG-2) and breast (MCF-7) cancer cells and was found to be a powerful inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov Similarly, indoloquinoline derivatives containing a morpholinomethylpyridine moiety have been synthesized and evaluated as highly antiproliferative agents. acs.org The copper(II) complex of one such derivative was a strong inhibitor of several kinases, including SGK-1, PKA, and GSK3β, demonstrating that the morpholine-containing structure can serve as a scaffold for potent and selective kinase inhibitors. acs.org

| Compound/Derivative | Cancer Cell Line(s) / Target | Key Finding (IC50 Values) | Reference |

| 2-Morpholinomethyl-pyridothienopyrimidine (5a) | HepG-2 (Liver), MCF-7 (Breast) | Displayed potent cytotoxic activity with IC50 = 1.17 µM (HepG-2) and 1.94 µM (MCF-7). | nih.gov |

| 2-Morpholinomethyl-pyridothienopyrimidine (5a) | EGFR Kinase | Showed potent inhibitory activity against EGFR with an IC50 of 7.27 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 27.01 nM). | nih.gov |

| Copper(II) complex of an indoloquinoline derivative (8) | Colo320 (Colon) | Revealed a low micromolar IC50 value and was found to be a strong inhibitor of several kinases, including SGK-1, PKA, CaMK-1, MSK1, and GSK3β. | acs.org |

Role in Advanced Materials Development (e.g., Polymer Modification, Surface Science)

In the field of materials science, there is a continuous drive to develop new polymers and modify existing ones to achieve desired properties. ijpsm.comresearchgate.net Polymer modification techniques include functionalization, crosslinking, and grafting, which introduce new chemical groups to alter a material's physical, chemical, or biological characteristics. ijpsm.com

While direct studies citing this compound in polymer applications are not prominent, its chemical structure makes it a highly suitable candidate for such roles. The hydroxyl (-OH) group is a versatile functional handle for incorporation into polymer chains through reactions like esterification or etherification, making it a potential monomer or chain terminator in the synthesis of polyesters and polyethers. It can also be used to graft the molecule onto the surface of a material, thereby modifying its surface properties, such as wettability or biocompatibility.

Furthermore, the tertiary amine of the morpholine ring can act as a catalyst for certain polymerization reactions, such as the formation of polyurethanes. It can also serve as an acid scavenger or as a site for quaternization, which would introduce a permanent positive charge. This could be leveraged in creating materials with antimicrobial surfaces or for applications in ion-exchange resins. The combination of these functional groups on a rigid cyclohexyl backbone provides a unique monomer for creating polymers with tailored architectures and functionalities. routledge.com

Future Directions and Emerging Research Avenues

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to more efficient and controlled continuous flow methodologies. numberanalytics.commdpi.comeuropa.eu Continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic reactions. europa.euresearchgate.net The integration of 1-(Morpholinomethyl)cyclohexan-1-ol synthesis into a continuous flow system could lead to higher yields, better purity profiles, and reduced reaction times compared to conventional batch methods. nih.gov

Automated synthesis platforms, which can be integrated with continuous flow reactors, further streamline the production of complex molecules. springernature.comnih.gov These platforms enable the rapid optimization of reaction conditions and can be programmed to perform multi-step syntheses without manual intervention. researchgate.net For the synthesis of this compound and its derivatives, an automated platform could systematically explore a wide range of starting materials and reagents to identify the most efficient synthetic routes. emolecules.comrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable, often moderate | Generally higher and more consistent |

| Purity | Requires extensive purification | Higher purity, less byproduct formation |

| Safety | Risk of thermal runaway | Enhanced safety due to small reaction volumes |

| Scalability | Challenging | Readily scalable by extending operation time |

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Activity Profiling

Furthermore, ML models can be trained to predict the biological activity of novel derivatives of this compound. frontiersin.org By analyzing the structure-activity relationships of related compounds, these models can identify modifications to the morpholine (B109124) or cyclohexanol (B46403) rings that are likely to enhance a desired therapeutic effect. mdpi.com This predictive capability allows for the focused design of new chemical entities with a higher probability of success. nih.gov

Exploration of Novel Reaction Pathways for Functionalization and Derivatization

The exploration of novel reaction pathways is crucial for expanding the chemical space around this compound and creating a diverse library of derivatives. Recent advances in synthetic organic chemistry, such as C-H functionalization, offer powerful tools for modifying the core structure of the molecule in previously inaccessible ways. acs.org This could involve the direct introduction of new functional groups onto the cyclohexyl ring, providing a rapid route to novel analogs.

Derivatization is a key strategy for modifying the properties of a lead compound. For this compound, derivatization of the hydroxyl and morpholino groups can lead to compounds with altered solubility, metabolic stability, and target-binding affinity. sci-hub.seresearchgate.netresearch-solution.comsigmaaldrich.com The development of new derivatization reagents and methodologies will continue to be a significant area of research. unizar.es

Table 2: Potential Functionalization and Derivatization Strategies

| Target Moiety | Reaction Type | Potential Outcome |

| Cyclohexyl C-H bonds | C-H Activation/Arylation | Introduction of aromatic substituents |

| Hydroxyl Group | Esterification/Etherification | Modification of polarity and bioavailability |

| Morpholine Nitrogen | Alkylation/Acylation | Alteration of basicity and receptor interaction |

| --- | Ring-opening of morpholine | Access to novel acyclic amino alcohol derivatives |

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring and Characterization

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions and ensuring the quality of the final product. Process Analytical Technology (PAT) utilizes advanced analytical techniques to provide continuous feedback on a chemical process. researchgate.net For the synthesis of this compound, techniques such as in-line Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry can be employed to track the consumption of reactants and the formation of products in real-time. acs.orgnih.gov

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information about molecules and can be used to identify and characterize impurities in complex mixtures. numberanalytics.com These methods are invaluable for ensuring the purity and identity of this compound and its derivatives.

Design of Next-Generation Chemical Entities for Targeted Applications

The ultimate goal of chemical synthesis in a pharmaceutical context is the design of next-generation chemical entities with improved efficacy and safety profiles. The structural features of this compound, namely the morpholine and cyclohexanol moieties, are found in a variety of biologically active compounds. beilstein-journals.orgrsc.orgnih.govrsc.org The morpholine ring, for instance, is a common pharmacophore that can improve the pharmacokinetic properties of a drug candidate. mdpi.comnih.gov

By leveraging the advanced synthetic and computational tools described above, researchers can design and synthesize novel derivatives of this compound with tailored properties for specific therapeutic targets. This could involve creating compounds with enhanced selectivity for a particular receptor or enzyme, or designing molecules with improved blood-brain barrier permeability for the treatment of central nervous system disorders. The iterative cycle of design, synthesis, and biological evaluation, accelerated by emerging technologies, will be key to unlocking the full therapeutic potential of this chemical scaffold. google.comnih.govipinnovative.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.